Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a methylene group to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 5-[[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(2)15-18-19-16(24-15)12-6-8-20(9-7-12)10-13-4-5-14(23-13)17(21)22-3/h4-5,11-12H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBJPAGICVONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound's structure includes a furan ring, an oxadiazole moiety, and a piperidine group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to or derived from similar structures. For instance:
- Minimum Inhibitory Concentration (MIC) : Research has shown that derivatives with oxadiazole rings exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | S. epidermidis |
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has been explored through various in vitro assays:
- Cell Lines Tested : Studies have utilized several cancer cell lines to assess the cytotoxic effects, including human glioblastoma (U251) and melanoma (WM793).
- IC50 Values : Some derivatives have shown IC50 values below 30 µM against these cell lines, indicating promising anticancer activity .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Biofilm Formation : Compounds with similar structures have been reported to inhibit biofilm formation in bacterial pathogens, which is crucial for their virulence .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that included this compound. These studies provided insights into structure–activity relationships (SAR), highlighting the importance of specific substituents in enhancing antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: heterocyclic cores , ester functionalities , and piperidine-linked substituents . Below is a comparative analysis with key examples from literature and chemical databases.
Heterocyclic Core Variants
| Compound Name | Core Structure | Key Substituents | Notable Properties/Applications |
|---|---|---|---|
| Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate | Furan-2-carboxylate, 1,3,4-oxadiazole | 5-Isopropyl oxadiazole, piperidine linkage | Potential agrochemical/pharmaceutical |
| Thiazopyr (Ev3) | Pyridine-3-carboxylate, thiazole | Difluoromethyl, 4,5-dihydrothiazolyl, trifluoromethyl | Herbicide (mitochondrial disruptor) |
| Imazamethabenz-methyl (Ev3) | Imidazolinone, methyl toluate | 4-Isopropyl-4-methylimidazolinone | Herbicide (acetolactate synthase inhibitor) |
Key Differences :
- Oxadiazole vs. Thiazole/Imidazolinone: The 1,3,4-oxadiazole in the target compound is more electron-deficient than thiazole or imidazolinone rings in analogs, which may enhance oxidative stability and π-π stacking interactions .
Piperidine-Linked Derivatives
| Compound Name (Source) | Piperidine Substitution | Ester Position/Linkage | Functional Implications |
|---|---|---|---|
| Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (Ev5) | Pyrazole-methyl, ethyl ester | Piperidine-4-carboxylate | Enhanced conformational flexibility |
| (4S)-2-{[(R)-2-Amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (Ev4) | Thiazolidine, amino-phenylacetamido | Carboxylic acid (non-ester) | Likely lower bioavailability vs. esters |
Q & A
Q. What are the optimal synthetic routes for Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole ring (e.g., via H₂SO₄-catalyzed dehydration). Piperidine substitution is achieved through nucleophilic alkylation using formaldehyde derivatives. The final esterification of the furan moiety can be performed using methyl chloroformate under anhydrous conditions. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 7:3), and purification via recrystallization (methanol) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., piperidinyl methylene protons at δ 3.5–4.0 ppm, furan protons at δ 6.2–7.5 ppm).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₃O₄: 364.1764). Cross-reference with analogous oxadiazole-piperidine derivatives for spectral assignments .
Q. What stability considerations are critical during storage and handling?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis due to the ester and oxadiazole groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Q. Which analytical methods are suitable for purity assessment?
Methodological Answer: Employ reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water:acetonitrile (gradient elution, 40→80% ACN over 20 min). Detect impurities at 254 nm. Validate method specificity using forced degradation (acid/base/oxidative stress) .
Q. How can researchers confirm the compound’s solubility for in vitro assays?
Methodological Answer: Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Centrifuge saturated solutions at 10,000 rpm for 15 min, then quantify supernatant concentration via UV-Vis (λmax ~270 nm). For low solubility, use solubilizers like β-cyclodextrin (10% w/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer: Synthesize analogs with variations in:
- Oxadiazole substituents : Replace isopropyl with tert-butyl or cyclopropyl to assess steric effects.
- Piperidine linker : Test ethyl vs. propyl spacers for conformational flexibility. Screen analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric assays. Correlate IC₅₀ values with logP and electronic parameters (Hammett σ) .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, PDB: 3LN1). Parameterize the compound’s force field with GAFF2. Validate docking poses via MD simulations (GROMACS, 100 ns) to assess binding stability. Calculate binding free energy with MM-PBSA .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays).
- Metabolic Interference : Test for cytochrome P450 inhibition (CYP3A4/CYP2D6).
- Batch Purity : Re-analyze disputed batches via LC-MS to rule out impurities. Cross-validate findings in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate off-target effects in in vivo models?
Methodological Answer:
Q. How can metabolic pathways be elucidated to guide lead optimization?
Methodological Answer: Incubate the compound with liver microsomes (human/rat), and identify metabolites via LC-QTOF-MS. Major pathways include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
